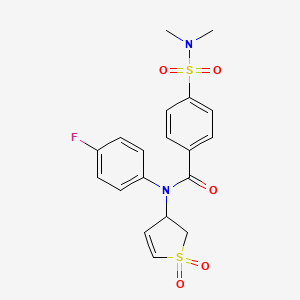

4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)benzamide

货号:

B2862894

CAS 编号:

863022-62-2

分子量:

438.49

InChI 键:

IYGOFUIAOZKYGR-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

4-(N,N-Dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)benzamide is a synthetically designed benzamide derivative of significant interest in medicinal chemistry and pharmacological research. This compound is characterized by its unique molecular architecture, which integrates three distinct pharmacophoric elements: a 4-fluorophenyl group attached to the amide nitrogen, a dimethylsulfamoyl moiety at the para position of the benzamide ring, and a 1,1-dioxido-2,3-dihydrothiophen-3-yl group (a sulfone-containing tetrahydrothiophene ring) as a second substituent on the amide nitrogen . While specific biological data for this exact compound is limited in the public domain, research on its close structural analogs provides strong evidence of its potential research value. These related benzamide derivatives have demonstrated a range of promising biological activities in preliminary studies, suggesting this compound is a valuable scaffold for investigating novel therapeutic pathways. The documented activities of analogs include inhibition of specific enzymatic activity crucial to cellular signaling, antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus , and anti-inflammatory effects through the modulation of pro-inflammatory cytokines . The presence of the dimethylsulfamoyl group is a common feature in many bioactive molecules and is often associated with influencing potency and selectivity toward biological targets. This product is intended for research applications only and is not approved for diagnostic or therapeutic use. It is strictly for use in laboratory in vitro studies and is not meant for administration to humans or animals .

属性

IUPAC Name |

4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O5S2/c1-21(2)29(26,27)18-9-3-14(4-10-18)19(23)22(16-7-5-15(20)6-8-16)17-11-12-28(24,25)13-17/h3-12,17H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGOFUIAOZKYGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

Analysis :

- Fluorophenyl vs. Other Aryl Groups : The 4-fluorophenyl group in the target compound may enhance π-π stacking interactions compared to methoxy or methylphenyl substituents (e.g., ).

Heterocyclic Moieties

- The 1,1-dioxido-2,3-dihydrothiophen-3-yl group in the target compound is shared with analogs in , and 5. This moiety introduces a conformationally restricted sulfone, which can improve binding specificity compared to non-cyclic sulfonamides .

Spectral and Physicochemical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。